

Potassium heptanoate chemical properties and structure

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Compound of Interest

Compound Name: Potassium heptanoate

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An In-depth Technical Guide to **Potassium Heptanoate**: Chemical Properties and Structure

Introduction

Potassium heptanoate, also known as potassium enanthate, is the potassium salt of heptanoic acid.[1][2] It is classified as a medium-chain fatty acid (MCFA) salt, consisting of a seven-carbon chain terminating in a carboxylate group.[1] This compound serves as a valuable model for studying the behavior of medium-chain fatty acid salts and has applications in various research and industrial fields, including the synthesis of fragrances and as a component in materials for thermal energy storage.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The properties of **potassium heptanoate** are dictated by its molecular structure, which features a polar carboxylate head and a nonpolar six-carbon alkyl tail.[1]

Identifiers and General Properties

Property	Value	Reference
IUPAC Name	potassium;heptanoate	[1][3]
Synonyms	Potassium enanthate, Heptanoic acid potassium salt	[1][2][4]
CAS Number	16761-12-9	[1][5][6][7]
Molecular Formula	C ₇ H ₁₃ KO ₂	[1][2][4][5][6]
Molecular Weight	168.27 g/mol	[1][3]
Canonical SMILES	CCCCCCC(=O)[O-].[K+]	[4]
InChI Key	YOSXTSJZQNTKKX- UHFFFAOYSA-M	[1][4]

Physicochemical Data

Property	Value	Reference
Boiling Point	222.6°C at 760 mmHg	[2][4][5]
Flash Point	99.2°C	[2][4][5]
Vapor Pressure	0.0578 mmHg at 25°C	[2][5]
pKa (of Heptanoic Acid)	4.89	[8][9]
Solubility	Slightly soluble in water; very soluble in ethanol and ether (for heptanoic acid). Sodium heptanoate is soluble in water. [10]	

Chemical Structure

Potassium heptanoate is an ionic compound formed from the heptanoate anion (C₇H₁₃O₂⁻) and a potassium cation (K⁺). The heptanoate anion consists of a seven-carbon straight alkyl chain with a carboxylate group at one end. In the solid state, the alkyl chains of metal alkanoates often adopt a stable, all-trans conformation.[1]

Caption: 2D representation of the ionic structure of **potassium heptanoate**.

Synthesis Protocols

The primary methods for synthesizing **potassium heptanoate** are acid-base neutralization and ester saponification, both of which are known for their reliability and high yields.^[1]

Experimental Protocol 1: Synthesis via Acid-Base Neutralization

This method involves the direct reaction of heptanoic acid with a potassium base, such as potassium hydroxide (KOH).

- **Dissolution:** Dissolve a known molar quantity of heptanoic acid in a suitable solvent, such as ethanol or an ethanol-water mixture. The use of a mixed solvent system can enhance the solubility of the fatty acid.^[1]
- **Titration:** Slowly add a stoichiometric amount of an aqueous potassium hydroxide solution to the heptanoic acid solution while stirring continuously.
- **Monitoring:** Monitor the reaction progress by observing the disappearance of the heptanoic acid starting material. In-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to track the disappearance of the carboxylic acid C=O band (around 1700 cm^{-1}) and the appearance of the carboxylate COO^- bands.^[1]
- **Isolation:** Upon completion of the reaction, the product, **potassium heptanoate**, may precipitate from the solution, especially if the solvent polarity is optimized. The product can then be isolated by filtration.
- **Purification:** The collected solid can be washed with a non-polar solvent (e.g., cold diethyl ether) to remove any unreacted heptanoic acid and then dried under vacuum to yield the final product.

Caption: Workflow for the synthesis of **potassium heptanoate** by neutralization.

Experimental Protocol 2: Synthesis via Ester Saponification

This method involves the hydrolysis of a heptanoic acid ester (e.g., methyl heptanoate or ethyl heptanoate) using a strong potassium base.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve the heptanoate ester (e.g., methyl heptanoate) in a suitable solvent like ethanol.
- **Base Addition:** Add an aqueous solution containing a stoichiometric excess of potassium hydroxide (KOH).
- **Reflux:** Heat the mixture to reflux and maintain it for several hours to ensure complete hydrolysis of the ester.
- **Mechanism:** The hydroxide ion (OH^-) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (e.g., methoxide, CH_3O^-) as a leaving group to form heptanoic acid. The strong base then deprotonates the heptanoic acid to form the **potassium heptanoate** salt and an alcohol byproduct (e.g., methanol).^[1]
- **Solvent Removal:** After the reaction is complete, remove the solvent using a rotary evaporator.
- **Purification:** The resulting solid residue can be recrystallized from an appropriate solvent system to purify the **potassium heptanoate** product.

Caption: Workflow for the synthesis of **potassium heptanoate** by saponification.

Analytical Characterization Protocols

Spectroscopic techniques are fundamental for confirming the identity, purity, and structural features of synthesized **potassium heptanoate**.^{[1][2]}

Experimental Protocol 3: Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the solid sample using either the KBr pellet method or by using an ATR-FTIR spectrometer. For the KBr method, mix a small amount of finely ground **potassium heptanoate** with dry potassium bromide powder and press it into a transparent disk.
- Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm^{-1} .
- Spectral Interpretation: The key diagnostic feature is the transformation of the carboxylic acid group into a carboxylate anion.^[1]
 - Disappearance of Peaks: The broad O-H stretch from the carboxylic acid dimer (2500-3300 cm^{-1}) and the sharp C=O stretch (1690-1750 cm^{-1}) of the parent heptanoic acid should be absent.^[1]
 - Appearance of New Peaks: Look for two strong characteristic absorption bands for the carboxylate group:
 - Asymmetric C-O stretching: ~1550-1610 cm^{-1} ^[2]
 - Symmetric C-O stretching: ~1400-1450 cm^{-1} ^[2]

Experimental Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve a small amount of **potassium heptanoate** in a suitable deuterated solvent, such as deuterium oxide (D_2O).
- ^1H NMR Spectroscopy:
 - Data Acquisition: Acquire the proton NMR spectrum.
 - Spectral Interpretation: The spectrum will show signals corresponding to the protons on the alkyl chain. A key confirmation is the absence of the acidic proton signal from the parent heptanoic acid, which typically appears as a broad singlet far downfield (δ 10-12 ppm).^[1] The protons on carbons 3 through 6 often overlap, forming a complex multiplet.^[1]
- ^{13}C NMR Spectroscopy:

- Data Acquisition: Acquire the carbon-13 NMR spectrum.
- Spectral Interpretation: Identify the signals for each of the seven carbon atoms in the heptanoate chain. The carbonyl carbon of the carboxylate group will appear significantly downfield.
- ³⁹K NMR Spectroscopy (Advanced):
 - Application: ³⁹K NMR can be a powerful tool, particularly for solid-state analysis, as it is highly sensitive to the local coordination environment of the potassium ion.^[1] It can help differentiate between various crystalline forms or characterize ion-packing heterogeneity.^{[1][11]}

Experimental Protocol 5: Mass Spectrometry (MS)

- Sample Preparation: Dissolve the sample in a suitable solvent compatible with the chosen ionization technique.
- Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in negative ion mode to generate the heptanoate anion $[M-K]^-$.
- Data Acquisition: Acquire the mass spectrum.
- Spectral Interpretation:
 - Molecular Ion: In negative ion mode, the primary peak should correspond to the mass of the heptanoate anion ($C_7H_{13}O_2^-$), which has a monoisotopic mass of approximately 129.09 Da.^[12]
 - Confirmation: This technique is fundamental for confirming the molecular weight of the anionic portion of the compound.^[1]

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